molecular formula C11H13NO B1277865 3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane CAS No. 75390-09-9

3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane

Cat. No. B1277865
CAS RN: 75390-09-9
M. Wt: 175.23 g/mol
InChI Key: SOOHWZBGWRAMJJ-UHFFFAOYSA-N
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Description

3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane is a compound that belongs to the class of nitrogen-containing heterocycles, which are recognized for their presence in a variety of biologically active natural products, drugs, and agrochemicals. The synthesis and study of these compounds are of significant interest in the field of medicinal chemistry due to their potential applications in drug discovery and development .

Synthesis Analysis

The synthesis of 3-azabicyclo[3.1.0]hexane derivatives has been a subject of extensive research. A rapid two-step synthesis of substituted 3-azabicyclo[3.2.0]heptanes, which are closely related to the target compound, has been developed using common chemicals such as benzaldehyde, allylamine, and cinnamic acid through intramolecular [2+2]-photochemical cyclization . Another efficient two-step multigram synthesis of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one has been described, which serves as a promising building block for further derivatization . Additionally, 3-azabicyclo[3.1.0]hexanes have been synthesized via 1,5-C–H insertion of cyclopropylmagnesium carbenoids, demonstrating high yields and the potential for chiral synthesis using a chiral auxiliary .

Molecular Structure Analysis

The molecular structure of 6-(p-iodobenzenesulfonyl)-3-oxa-6-azabicyclo[3.1.0]hexane, a derivative of the target compound, has been elucidated through single-crystal x-ray diffraction. The study revealed that the aziridine ring is fused cis to the oxa-cyclopentane ring, and the bicyclic system adopts a boat conformation .

Chemical Reactions Analysis

The reactivity of 3-azabicyclo[3.1.0]hexane derivatives in chemical reactions is diverse. For instance, gold(I)-catalyzed three-component additions involving 3-oxabicyclo[3.1.0]hexanes have been reported, yielding products in high yields and moderate diastereoselectivities . Moreover, azabicyclo[3.1.0]hexane-1-ols have been used as intermediates for the asymmetric synthesis of biologically active compounds, demonstrating their versatility in selective rearrangement and ring cleavage reactions .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane are not detailed in the provided papers, the general properties of 3-azabicyclo[3.1.0]hexane derivatives can be inferred. These compounds are typically solid at room temperature, and their physical properties such as melting points, solubility, and crystallinity can vary depending on the substituents attached to the bicyclic framework . The chemical properties are influenced by the presence of the azabicyclo structure, which imparts reactivity towards various synthetic transformations, as evidenced by the diverse synthetic methods and reactions described in the literature .

Scientific Research Applications

Synthesis and Structural Analysis

  • 3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane and its derivatives have been synthesized for various research purposes. For example, tris- and monoprotected derivatives with the 1-amino-3-azabicyclo[3.1.0]hexane skeleton have been synthesized using intramolecular reductive cyclopropanation of α-(N-allylamino)-substituted N,N-dialkylcarboxamides (Gensini et al., 2002). Additionally, the crystal and molecular structure of compounds like 6-(p-iodobenzenesulfonyl)-3-oxa-6-azabicyclo-[3.1.0]hexane has been determined, which crystallizes in the monoclinic space group (Trefonas & Sato, 1966).

Chemical Reactions and Properties

  • The compound has been used to explore various chemical reactions, such as photoisomerisation of alkenyl nitrone esters and peracid oxidation of pyrrolines (Black, Edwards & Laaman, 1998). It has also been used in studies involving tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and related structures (Wolan et al., 2011).

Biological Applications and Antimalarial Activity

  • Derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate have been synthesized and evaluated for their in vitro activity against P. falciparum, highlighting its potential in antimalarial research (Ningsanont et al., 2003).

Asymmetric Synthesis and Molecular Design

  • The compound has been integral in the development of asymmetric synthesis techniques, such as the synthesis of Azetidines from Imines under high pressure (Oishi et al., 1998), and in the design of molecules like 1-iodo- or 1-phenyl selenenyl-2-aryl-3-azabicyclo[3.1.0]hexane via electrophilic cyclization (Fu & Huang, 2008).

Conformational Analysis and Drug Design

  • Bicyclo[3.1.0]hexane and its derivatives, including the 3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane, have been recognized as interesting core structures in drug design due to their diverse biological activities. They have been used in the synthesis of potent broad-spectrum antibiotics and as conformationally locked analogues of nucleoside building blocks (Jimeno et al., 2011).

properties

IUPAC Name

3-benzyl-6-oxa-3-azabicyclo[3.1.0]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-2-4-9(5-3-1)6-12-7-10-11(8-12)13-10/h1-5,10-11H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOOHWZBGWRAMJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(O2)CN1CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20431135
Record name 3-benzyl-6-oxa-3-azabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane

CAS RN

75390-09-9
Record name 3-benzyl-6-oxa-3-azabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 15.9 g (0.1 mol) of 1-benzyl-3-pyrroline, 12.0 g (0.12 mol) of 98% sulfuric acid, 15.0 g of water, and 60.0 g of acetone in a quartz round flask reactor, 45.6 g (0.20 mol) of (NH4)2S2O8 (ammonium peroxydisulfate produced by Mitsubishi Gas Chemical Industry Co., Ltd.) was added with stirring and allowed to react for 5 days at room temperature with irradiation by 500 W Xe lamps (UXL-500D xenon lamp produced by Ushio). After completion, acetone was evaporated under reduced pressure, neutralized by NaOH (aq), extracted with toluene and water. After the solvent was evaporated under reduced pressure, 16.6 g of 1-benzyl-3,4-epoxypyrrolidine (yield 94.7%) was obtained and 1-benzyl-3-pyrroline was not recovered.
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
15 g
Type
reactant
Reaction Step One
[Compound]
Name
(NH4)2S2O8
Quantity
45.6 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 15.9 g (0.1 mol) of 1-benzyl-3-pyrroline, 13.1 g (0.24 mol) of methanesulfonic acid (produced by Tokyo Chemical Industry Co., Ltd), 15.0 g of water, and 60.0 g of acetone in a round flask reactor, 31.1 g (0.13 mol) of 70% m-CPBA (m-chloroperbenzoic acid produced by Tokyo Chemical Industry Co., Ltd.) was added with stirring and allowed to react for 10 hours at room temperature without irradiation by lamps. After completion, acetone was evaporated under reduced pressure, neutralized by NaOH (aq), and extracted with toluene and water. After the solvent was evaporated under reduced pressure, 16.6 g of 1-benzyl-3,4-epoxypyrrolidine (yield 94.7%) was obtained.
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
13.1 g
Type
reactant
Reaction Step One
Name
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
31.1 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 15.9 g (0.1 mol) of 1-benzyl-3-pyrroline, 56.7 g (0.24 mol) of 2-mesitylenesulfonic acid dihydrate (produced by Aldrich Chemical Co., Inc.), 15.0 g of water, and 60.0 g of acetone in a round flask reactor, 31.1 g (0.13 mol) of 70% m-CPBA (m-chloroperbenzoic acid produced by Tokyo Chemical Industry Co., Ltd.) was added with stirring and allowed to react for 10 hours at room temperature without irradiation by lamps. After completion, acetone was evaporated under reduced pressure, neutralized by NaOH (aq), and extracted with toluene and water. After the solvent was evaporated under reduced pressure, 16.6 g of 1-benzyl-3,4-epoxypyrrolidine (yield 94.7%) was obtained.
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
56.7 g
Type
reactant
Reaction Step One
Name
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
31.1 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a solution of 15.9 g (0.1 mol) of 1-benzyl-3-pyrroline, 12.0 g (0.12 mol) of 98% sulfuric acid, 15.0 g of water, and 60.0 g of methanol in a round flask reactor, 31.1 g (0.13 mol) of 70% m-CPBA (m-chloroperbenzoic acid produced by Tokyo Chemical Industry Co., Ltd.) was added with stirring and allowed to react for 10 hours at room temperature without irradiation by lamps. After completion, methanol was evaporated under reduced pressure, neutralized by NaOH (aq), and extracted with toluene and water. After the solvent was evaporated under reduced pressure, 16.9 g of 1-benzyl-3,4-epoxypyrrolidine (yield 96.7%) was obtained.
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
31.1 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane
Reactant of Route 2
3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane
Reactant of Route 3
Reactant of Route 3
3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane
Reactant of Route 4
3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane
Reactant of Route 5
3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane
Reactant of Route 6
3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane

Citations

For This Compound
1
Citations
SS de Frutos - … OF CARBON DIOXIDE AND CYCLIC CARBONATES - tdx.cat
A series of symmetrically and non-symmetrically disubstituted squaramides 3.1-3.21 (Scheme 3.4) were prepared to investigate the influence of their substitution on the catalytic …
Number of citations: 2 www.tdx.cat

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